REACTION_CXSMILES
|
[H-].[Na+].[NH:3]1[CH:7]=[C:6]([CH:8]=[O:9])[N:5]=[CH:4]1.I[CH2:11][CH2:12][CH3:13]>C1COCC1>[CH2:11]([N:3]1[CH:7]=[C:6]([CH:8]=[O:9])[N:5]=[CH:4]1)[CH2:12][CH3:13] |f:0.1|
|
Name
|
|
Quantity
|
588 mg
|
Type
|
reactant
|
Smiles
|
N1C=NC(=C1)C=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
ICCC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 2 hours under nitrogen atmosphere
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
refluxed for another 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled down to rt
|
Type
|
CUSTOM
|
Details
|
quenched with water
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with EtOAc (2×50 ml)
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography on silica gel (0-10% MeOH in CH2Cl2)
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)N1C=NC(=C1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 487 mg | |
YIELD: PERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |